molecular formula C28H38N8O10S4 B12697900 2,2'-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) dimethyl disulphate CAS No. 97752-41-5

2,2'-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) dimethyl disulphate

Cat. No.: B12697900
CAS No.: 97752-41-5
M. Wt: 774.9 g/mol
InChI Key: OQVKBCQHGFIDDV-UHFFFAOYSA-N
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Description

2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) dimethyl disulphate is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of ethylene bridges, imino groups, ethoxy groups, phenylene rings, azo linkages, methylthiazolium units, and dimethyl disulphate groups. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) dimethyl disulphate involves multiple steps, including the formation of azo linkages and the incorporation of thiazolium units. The typical synthetic route includes:

    Formation of Azo Linkages: This step involves the reaction of aromatic amines with nitrous acid to form diazonium salts, which are then coupled with other aromatic compounds to form azo linkages.

    Incorporation of Thiazolium Units: The thiazolium units are introduced through the reaction of thiazole derivatives with appropriate reagents.

    Final Assembly: The final compound is assembled by linking the ethylene bridges and imino groups to the previously formed azo and thiazolium units.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, such as temperature, pressure, and reactant concentrations.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) dimethyl disulphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can break the azo linkages, leading to the formation of amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield aromatic amines.

Scientific Research Applications

2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) dimethyl disulphate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) dimethyl disulphate involves its interaction with molecular targets and pathways. The compound can:

    Bind to Enzymes: It may inhibit or activate specific enzymes, affecting biochemical pathways.

    Interact with DNA: The compound can intercalate into DNA, affecting gene expression and cellular functions.

    Generate Reactive Oxygen Species (ROS): It may induce oxidative stress by generating ROS, leading to cell damage or death.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) dithiocyanate
  • N,N’-bis(2-ethoxy-4-(3-methylthiazol-3-ium-2-yl)azo-phenyl)ethane-1,2-diamine dithiocyanate

Uniqueness

2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) dimethyl disulphate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

CAS No.

97752-41-5

Molecular Formula

C28H38N8O10S4

Molecular Weight

774.9 g/mol

IUPAC Name

N,N'-bis[2-ethoxy-4-[(3-methyl-1,3-thiazol-3-ium-2-yl)diazenyl]phenyl]ethane-1,2-diamine;methyl sulfate

InChI

InChI=1S/C26H30N8O2S2.2CH4O4S/c1-5-35-23-17-19(29-31-25-33(3)13-15-37-25)7-9-21(23)27-11-12-28-22-10-8-20(18-24(22)36-6-2)30-32-26-34(4)14-16-38-26;2*1-5-6(2,3)4/h7-10,13-18H,5-6,11-12H2,1-4H3;2*1H3,(H,2,3,4)

InChI Key

OQVKBCQHGFIDDV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)N=NC2=[N+](C=CS2)C)NCCNC3=C(C=C(C=C3)N=NC4=[N+](C=CS4)C)OCC.COS(=O)(=O)[O-].COS(=O)(=O)[O-]

Origin of Product

United States

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